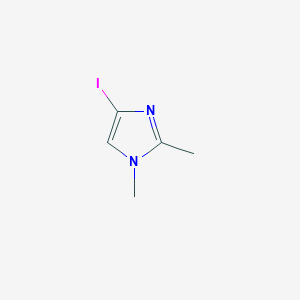

4-Iodo-1,2-dimethyl-1H-imidazole

概要

説明

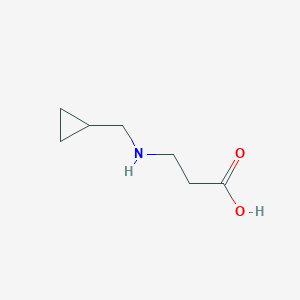

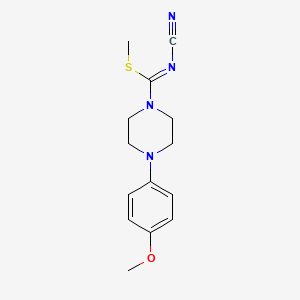

“4-Iodo-1,2-dimethyl-1H-imidazole” is a chemical compound with the formula C5H7In2. It has a molecular weight of 222.0282 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules used in a variety of everyday applications . The synthesis of this compound specifically is not detailed in the search results, but the synthesis of similar compounds involves various methods such as oxidative condensation of ketones and amidines , and multicomponent reactions of readily available vinyl azides, aromatic aldehydes, and aromatic amines .Chemical Reactions Analysis

Imidazole compounds are known to undergo various chemical reactions. For instance, 1,2-Dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex . It also undergoes a Menschutkin reaction with benzyl bromide to yield a bromide compound .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of “this compound” are not detailed in the search results.科学的研究の応用

Synthesis Techniques

Synthesis of 4-Iodo-1H-Imidazole

This compound was synthesized from iodine and imidazole through substitution and deiodination reactions. The process achieved a reasonable yield of 73.5% using readily available starting materials (Ru, 2011).

Continuous Flow Synthesis for Mono- and Di-Iodination

A flow process for mono- and di-iodination of the imidazole backbone was developed using a multi-jet oscillating disk reactor. This method produced mono- or di-iodinated imidazoles efficiently, demonstrating the potential for large-scale production (Drageset & Bjørsvik, 2016).

Reactivity and Intermediates

Imidazol-5-yl Radicals as Intermediates

The study explored the generation of imidazol-5-yl radicals in reduction reactions. These intermediates were found crucial in yielding 1,2-dimethylimidazole, showcasing the compound's role in complex chemical reactions (Bowman & Taylor, 1990).

Novel Routes to Imidazoles

Research has been conducted on new approaches to synthesize imidazoles, demonstrating the versatility and importance of these compounds in chemical synthesis (Edenhofer, 1975).

Advanced Applications

Spectroscopic and Computational Study of Imidazole Derivatives

This study focused on the reactivity and spectroscopic properties of newly synthesized imidazole derivatives, highlighting their potential in various applications, including biomolecular interactions (Hossain et al., 2018).

Divergent Synthesis of Trisubstituted Imidazoles

Research on the regioselective synthesis of trisubstituted imidazoles reveals the compound's potential in creating diverse chemical structures, which can be useful in various fields (Delest et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, 4-Iodo-N,N-dimethyl-1H-imidazole-1-sulfonamide, indicates that it is considered hazardous. It can cause skin burns and eye damage, and is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

将来の方向性

Imidazole compounds have been highlighted for their broad range of applications and their potential in the development of new drugs . In particular, 4-Iodo-1H-imidazole has been shown to dramatically improve the open-circuit voltages of perovskite solar cells . This suggests potential future directions in the fields of pharmaceuticals, agrochemicals, and solar cell technology .

作用機序

Target of Action

4-Iodo-1,2-dimethyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole is a key component of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that imidazole derivatives may affect these biochemical pathways.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities , suggesting that they can have various molecular and cellular effects.

Action Environment

It is known that the reaction conditions can affect the yield of imidazole derivatives .

特性

IUPAC Name |

4-iodo-1,2-dimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-4-7-5(6)3-8(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGKFJFTXCFJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[(3,3-dicyanopropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3130517.png)

![methyl 2-[3-(2-chlorobenzyl)-5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B3130523.png)

![methyl N-cyano-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarbimidothioate](/img/structure/B3130527.png)

![N-{1-[3-(dimethylamino)propyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B3130550.png)

![2-[(3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3130556.png)